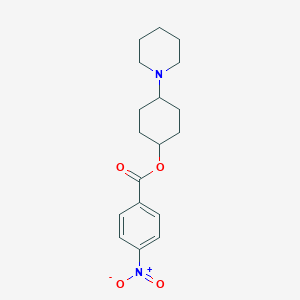

4-Piperidinocyclohexyl p-nitrobenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Piperidinocyclohexyl p-nitrobenzoate (PCP) is a synthetic drug that belongs to the arylcyclohexylamine class of dissociative anesthetics. PCP was first synthesized in 1926 and was initially used as a surgical anesthetic due to its potent analgesic and sedative effects. However, due to its significant side effects, including hallucinations and delirium, PCP was discontinued for medical use in the 1960s. Since then, PCP has gained popularity as a recreational drug due to its hallucinogenic properties.

Mecanismo De Acción

4-Piperidinocyclohexyl p-nitrobenzoate acts as an antagonist of the NMDA receptor, which is involved in the regulation of glutamate neurotransmission. 4-Piperidinocyclohexyl p-nitrobenzoate binds to the receptor and blocks the binding of glutamate, leading to the inhibition of excitatory neurotransmission. This results in the dissociative effects associated with 4-Piperidinocyclohexyl p-nitrobenzoate use.

Biochemical and Physiological Effects

4-Piperidinocyclohexyl p-nitrobenzoate use can lead to a range of physiological and biochemical effects. These effects include increased heart rate and blood pressure, respiratory depression, and altered body temperature. 4-Piperidinocyclohexyl p-nitrobenzoate use can also lead to hallucinations, delusions, and dissociative states. Chronic use of 4-Piperidinocyclohexyl p-nitrobenzoate can lead to long-term cognitive deficits and psychiatric disorders.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

4-Piperidinocyclohexyl p-nitrobenzoate has been used extensively in laboratory experiments to study the NMDA receptor and its role in learning and memory processes. Its potent dissociative effects make it a useful tool for studying the effects of NMDA receptor antagonism on behavior and cognition. However, the use of 4-Piperidinocyclohexyl p-nitrobenzoate in laboratory experiments is limited by its potential for abuse and its significant side effects.

Direcciones Futuras

Future research on 4-Piperidinocyclohexyl p-nitrobenzoate should focus on developing safer and more effective NMDA receptor antagonists for use in medical and research settings. Additionally, research should be conducted to better understand the long-term effects of 4-Piperidinocyclohexyl p-nitrobenzoate use on cognitive function and psychiatric health. Finally, research should be conducted to develop effective treatments for 4-Piperidinocyclohexyl p-nitrobenzoate addiction and withdrawal.

Conclusion

4-Piperidinocyclohexyl p-nitrobenzoate (4-Piperidinocyclohexyl p-nitrobenzoate) is a synthetic drug that has been extensively studied for its effects on the central nervous system. 4-Piperidinocyclohexyl p-nitrobenzoate acts as a non-competitive antagonist of the NMDA receptor, leading to its dissociative effects. 4-Piperidinocyclohexyl p-nitrobenzoate has been used extensively in laboratory experiments to study the NMDA receptor and its role in learning and memory processes. However, the use of 4-Piperidinocyclohexyl p-nitrobenzoate is limited by its potential for abuse and significant side effects. Future research should focus on developing safer and more effective NMDA receptor antagonists and understanding the long-term effects of 4-Piperidinocyclohexyl p-nitrobenzoate use on cognitive function and psychiatric health.

Métodos De Síntesis

The synthesis of 4-Piperidinocyclohexyl p-nitrobenzoate involves the reaction of p-nitrobenzoic acid with cyclohexylamine in the presence of a catalyst to form the intermediate p-nitrobenzoylcyclohexylamine. This intermediate is then reacted with piperidine in the presence of a reducing agent to form 4-Piperidinocyclohexyl p-nitrobenzoate.

Aplicaciones Científicas De Investigación

4-Piperidinocyclohexyl p-nitrobenzoate has been extensively studied for its effects on the central nervous system. It has been used as a tool to study the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes. 4-Piperidinocyclohexyl p-nitrobenzoate acts as a non-competitive antagonist of the NMDA receptor, inhibiting its function and leading to the dissociative effects associated with 4-Piperidinocyclohexyl p-nitrobenzoate use.

Propiedades

Número CAS |

1532-14-5 |

|---|---|

Nombre del producto |

4-Piperidinocyclohexyl p-nitrobenzoate |

Fórmula molecular |

C18H24N2O4 |

Peso molecular |

332.4 g/mol |

Nombre IUPAC |

(4-piperidin-1-ylcyclohexyl) 4-nitrobenzoate |

InChI |

InChI=1S/C18H24N2O4/c21-18(14-4-6-16(7-5-14)20(22)23)24-17-10-8-15(9-11-17)19-12-2-1-3-13-19/h4-7,15,17H,1-3,8-13H2 |

Clave InChI |

RPEZKQMDZRGSNQ-UHFFFAOYSA-N |

SMILES |

C1CCN(CC1)C2CCC(CC2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

SMILES canónico |

C1CCN(CC1)C2CCC(CC2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Otros números CAS |

1532-14-5 |

Sinónimos |

4-Piperidinocyclohexyl p-nitrobenzoate |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.